molecular formula C19H20N2O2 B2465582 (E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide CAS No. 357618-18-9

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No. B2465582
CAS RN: 357618-18-9
M. Wt: 308.381
InChI Key: PHWIJNDCOVRBIG-UHFFFAOYSA-N
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Description

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of (E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. It has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer development.

Advantages and Limitations for Lab Experiments

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the field of drug discovery, particularly for the development of new anti-inflammatory, anti-cancer, and anti-microbial agents. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide and its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of (E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a complex process that involves several steps. The first step involves the preparation of furan-2-carbaldehyde, which is then reacted with tert-butyl-4-aminophenol to form the intermediate product. The intermediate product is then reacted with cyanoacetic acid to form the final product, (E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide.

Scientific Research Applications

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)16-8-6-14(7-9-16)11-15(12-20)18(22)21-13-17-5-4-10-23-17/h4-11H,13H2,1-3H3,(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWIJNDCOVRBIG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

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